molecular formula C17H22Cl2N2O B6908786 N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6908786
M. Wt: 341.3 g/mol
InChI Key: IQEDBPCVEVMWLF-UHFFFAOYSA-N
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Description

N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a 3,4-dichlorophenyl group and a cyclopropanecarboxamide moiety, making it structurally unique and functionally versatile.

Properties

IUPAC Name

N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O/c1-11(13-4-5-15(18)16(19)10-13)21-8-6-14(7-9-21)20-17(22)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEDBPCVEVMWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 3,4-dichlorophenylacetonitrile with piperidine under basic conditions to form the corresponding piperidine derivative.

  • Cyclopropanecarboxamide Formation: : The piperidine derivative is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This step forms the cyclopropanecarboxamide moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[1-(3,4-dichlorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : Investigated for its

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